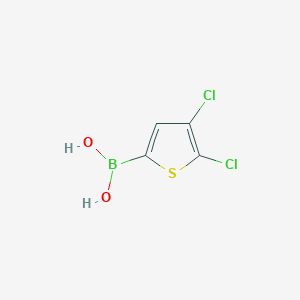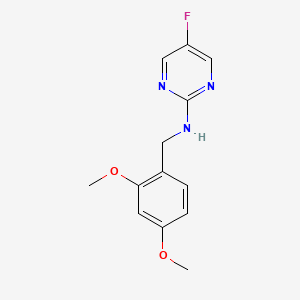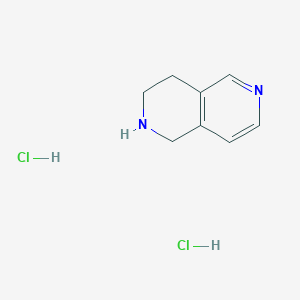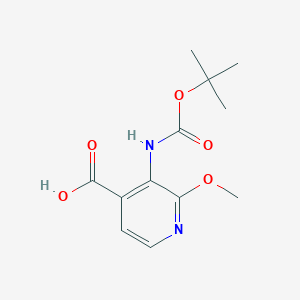
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid
概要
説明
The tert-butoxycarbonyl (Boc) group is a common protective group used in organic synthesis . It’s used to protect amines from reacting with other reagents during a chemical reaction. The Boc group can be removed under acidic conditions .
Molecular Structure Analysis
The molecular structure of a compound with a Boc-protected amine would include the amine group bonded to a carbonyl (C=O), which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Boc-protected amines can participate in a variety of chemical reactions. They’re often used in peptide synthesis, where the Boc group protects the amine from reacting until it’s removed under acidic conditions .科学的研究の応用
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of tert-butoxycarbonylamino groups in the highly selective directed hydrogenation of enantiopure compounds. This methodology has been applied to produce single diastereomers of complex cyclopentanecarboxylic acid methyl esters, showcasing the role of these groups in achieving precise stereochemical outcomes in synthetic organic chemistry (Smith et al., 2001).
Materials Science and Self-assembly
In materials science, the tert-butoxycarbonylamino group has been found to play a crucial role in the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers. These structures have potential applications in nanotechnology and drug delivery systems. The ordered stacking of oligomeric amide backbones, driven by hydrogen bonding and aromatic stacking, is facilitated by the presence of tert-butoxycarbonylamino groups at the ends of the molecules (Xu et al., 2009).
Drug Development and Peptidomimetics
In drug development, derivatives of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid have been utilized in the synthesis of important chiral intermediates, such as in the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, highlighting the compound's importance in the synthesis of pharmaceutically relevant molecules (Zhang Xingxian, 2012).
Moreover, the compound's derivatives have been employed as a key intermediate in the stereoselective synthesis of complex molecules like diaminosuberic acid, demonstrating its versatility in synthetic chemistry aimed at producing biologically active compounds (Mollica et al., 2012).
Antiproliferative Activities
Research into the antiproliferative activities of carboxyalkyl isoflavones linked to N-t-Boc-hexylenediamine has shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, offering a promising avenue for the development of new anticancer therapies (Kohen et al., 2007).
作用機序
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound might interact with amino groups in biological systems.
Mode of Action
The 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid compound contains a tert-butoxycarbonyl (Boc) group, which is a carbamate used to protect amino groups during chemical reactions . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction . The Boc group can be removed under acidic conditions, such as with trifluoracetic acid (TFA), through a mechanism involving protonation of the carbonyl oxygen and cleavage of the tert-butyl group .
Biochemical Pathways
The boc group is widely used in the synthesis of peptides , suggesting that this compound may play a role in peptide synthesis or modification pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is typically achieved under acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action. Additionally, temperature may also affect the rate of reactions involving this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOAARLPVFRFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736667 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-82-3 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
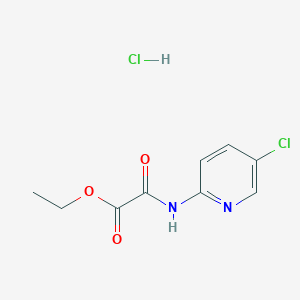
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
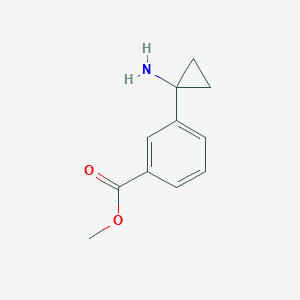

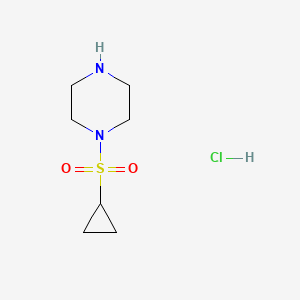
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
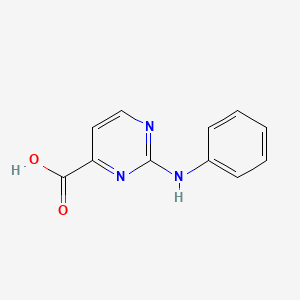
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
